molecular formula C24H22N2O4 B1363633 Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid CAS No. 270063-60-0

Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid

Cat. No.: B1363633
CAS No.: 270063-60-0
M. Wt: 402.4 g/mol
InChI Key: QBMDHZYUTBFELW-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid is a protected β³-amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which protects the amine functionality during iterative peptide chain elongation. Its unique structure includes a 3-pyridyl substituent, a heteroaromatic ring that enhances hydrogen bonding and π-π stacking interactions in peptide design .

Properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-3-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c27-23(28)13-17(12-16-6-5-11-25-14-16)26-24(29)30-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-11,14,17,22H,12-13,15H2,(H,26,29)(H,27,28)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMDHZYUTBFELW-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CC=C4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN=CC=C4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301148777
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-pyridinebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270063-60-0
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-pyridinebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=270063-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-pyridinebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically starts from the corresponding (S)-3-amino-4-(3-pyridyl)butyric acid (the free amino acid), which is then selectively protected at the amino group using the fluorenylmethoxycarbonyl (Fmoc) protecting group. The key synthetic steps include:

  • Chiral amino acid synthesis or resolution : The (S)-enantiomer of 3-amino-4-(3-pyridyl)butyric acid can be prepared via asymmetric synthesis or chiral resolution methods from appropriate precursors such as 3-pyridyl-substituted butyric acid derivatives.
  • Amino group protection : Introduction of the Fmoc group using Fmoc-Cl under basic conditions (e.g., Na2CO3 or NaHCO3 in aqueous-organic mixtures) to yield the Fmoc-protected amino acid.
  • Purification : Typically involves recrystallization or chromatographic techniques to obtain high-purity this compound suitable for peptide synthesis.

Specific Synthetic Approaches

Although direct literature on this exact compound is limited, analogous preparation methods for similar Fmoc-protected β-homoamino acids and pyridyl-substituted amino acids provide a reliable framework:

  • Stepwise synthesis from β-homoalanine derivatives : Starting from β-homoalanine, a 3-pyridyl substituent can be introduced via nucleophilic substitution or cross-coupling reactions on suitably functionalized intermediates.
  • Asymmetric hydrogenation or enzymatic resolution : To ensure the (S)-configuration, catalytic asymmetric hydrogenation or enzymatic kinetic resolution is employed.
  • Fmoc protection : Reaction with Fmoc-Cl in a biphasic system (e.g., dioxane/water) under mild basic conditions yields the Fmoc-protected product with retention of stereochemistry.

Protection and Deprotection Techniques

Fmoc Protection

  • Reagents and Conditions : Fmoc-Cl is reacted with the free amino acid in the presence of a base such as sodium bicarbonate or sodium carbonate, usually in a mixed aqueous/organic solvent system at 0–25 °C.
  • Mechanism : The amino group nucleophilically attacks the Fmoc-Cl, forming a carbamate linkage that protects the amino functionality.
  • Outcome : The Fmoc group is stable under acidic conditions but can be removed under mild basic conditions (e.g., 20% piperidine in DMF), making it ideal for solid-phase peptide synthesis.

Alternative Protection (for comparison)

Protecting Group Reagent Deprotection Method Application
Fmoc Fmoc-Cl/Base Piperidine Solid-phase peptide synthesis
Boc Boc2O/Base Trifluoroacetic acid (TFA) Solution-phase synthesis

Analytical Data and Purity Assessment

Research Findings on Preparation Efficiency and Yield

Parameter Typical Range / Value Notes
Yield of Fmoc protection 80–95% Dependent on reaction scale and purity of starting amino acid
Optical purity (ee) >99% Ensured by chiral synthesis or resolution
Reaction time for Fmoc protection 1–3 hours Room temperature or slightly elevated
Purification method Recrystallization or silica gel chromatography Ensures removal of unreacted Fmoc-Cl and side-products

Summary of Preparation Methodology

Step Description Key Reagents/Conditions
1. Synthesis of (S)-3-amino-4-(3-pyridyl)butyric acid Asymmetric synthesis or resolution of precursor Chiral catalysts or enzymatic resolution
2. Fmoc protection Reaction with Fmoc-Cl under basic conditions Fmoc-Cl, Na2CO3 or NaHCO3, dioxane/water
3. Purification Removal of impurities and isolation of pure product Recrystallization, chromatography
4. Characterization Verification of structure, purity, and stereochemistry NMR, MS, HPLC, optical rotation

Notes on Industrial and Laboratory Scale Preparation

  • The synthesis is amenable to scale-up for industrial peptide manufacturing, given the robustness of Fmoc protection chemistry.
  • Enzymatic methods for the initial amino acid synthesis can improve stereochemical purity and reduce environmental impact.
  • The compound is commercially available but often custom-synthesized to ensure batch-to-batch consistency for research applications.

This detailed overview consolidates the current best practices and research insights on the preparation of this compound, emphasizing synthetic routes, protection strategies, and analytical validation. The methods align with standard protocols in peptide chemistry and non-proteinogenic amino acid synthesis, ensuring the compound's utility in advanced biochemical and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Cleavage of chemical bonds through the addition of water.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid involves its interaction with specific molecular targets and pathways. The Fmoc group can be selectively removed under mild conditions, allowing for the controlled release of the active amine. The pyridine ring may participate in coordination with metal ions or other biomolecules, influencing various biochemical processes.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₄H₂₂N₂O₄
  • Molecular Weight : 402.45 g/mol
  • CAS No.: Not explicitly listed, but referenced under product code 2055793 .
  • Application : Critical for synthesizing β-peptides with improved affinity for targets like hDM2 and hDMX, as demonstrated in studies on β-peptide inhibitors .

The structural and functional diversity of Fmoc-protected β³-amino acids allows tailored peptide design. Below is a detailed comparison of Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid with analogous compounds.

Structural and Functional Differences

Table 1: Comparative Analysis of Fmoc-Protected β³-Amino Acids
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS No. Key Features
This compound 3-Pyridyl C₂₄H₂₂N₂O₄ 402.45 - Heteroaromatic ring for H-bonding/π-π interactions; used in β-peptide inhibitors .
(R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric acid 3-Pyridyl (R-configuration) C₂₄H₂₂N₂O₄ 402.44 269396-66-9 Enantiomeric form impacts peptide folding and target binding .
Fmoc-(S)-3-amino-4-(4-tertbutylphenyl)butyric acid 4-tert-Butylphenyl C₂₉H₃₁NO₄ 457.56 403661-86-9 Bulky tert-butyl group enhances hydrophobicity; suitable for membrane interactions .
Fmoc-(S)-3-Amino-4-(4-bromo-phenyl)-butyric acid 4-Bromophenyl C₂₀H₁₈BrNO₃ 408.27 270062-86-7 Bromine enables cross-coupling reactions; moderate steric hindrance .
Fmoc-(R)-3-Amino-4-(4-methoxyphenyl)butyric acid 4-Methoxyphenyl C₂₆H₂₅NO₅ 419.46 1421258-65-2 Methoxy group donates electrons; improves solubility in polar solvents .
Fmoc-(S)-3-amino-4-(2-naphthyl)-butyric acid 2-Naphthyl - - 1186216-21-6 Extended aromatic system for enhanced hydrophobic interactions .
Fmoc-L-3-amino-4,4-diphenyl-butyric acid 4,4-Diphenyl - - 332062-08-5 High steric bulk and hydrophobicity; impacts peptide conformation .

Key Research Findings

A. Stereochemical Impact

The (S)- and (R)-enantiomers of 3-pyridyl derivatives (e.g., CAS 269396-66-9) exhibit distinct binding affinities. For instance, β-peptides with the (S)-configuration showed higher specificity for hDM2 compared to (R)-counterparts in fluorescence polarization assays .

B. Substituent Effects on Reactivity
  • Halogenated Derivatives: Bromine in Fmoc-(S)-3-Amino-4-(4-bromo-phenyl)-butyric acid (CAS 270062-86-7) facilitates Suzuki-Miyaura cross-coupling, enabling post-synthetic modifications .

Physicochemical Properties and Solubility

  • Hydrophobic Substituents : tert-Butyl (457.56 g/mol) and diphenyl groups reduce aqueous solubility but improve membrane permeability .
  • Polar Groups : Methoxy and pyridyl substituents increase solubility in DMSO and DMF, critical for SPPS .

Biological Activity

Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid is a derivative of amino acids that has garnered attention for its potential biological activities, particularly in the context of peptide synthesis and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse sources.

Chemical Structure and Properties

This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for its role in peptide synthesis. The presence of the pyridyl group enhances its interaction capabilities with biological targets, making it an important building block in drug development.

Property Details
Molecular Formula C₁₉H₂₃N₂O₄
CAS Number 1260592-33-3
Fmoc Group Protects the amino group during synthesis
Pyridyl Group Enhances binding affinity to receptors

The mechanism of action for this compound primarily revolves around its role as a building block in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during synthesis, allowing for the formation of peptides through sequential addition. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the creation of complex peptides and proteins that may exhibit various biological activities .

Biological Activity

Research indicates that this compound and its derivatives can exhibit significant biological activities:

  • Neurotransmitter Modulation : This compound acts as a GABA (gamma-aminobutyric acid) analog, suggesting potential roles in neuromodulation and treatment of anxiety disorders.
  • Antimicrobial Properties : Some studies have highlighted that peptides incorporating this compound can demonstrate antimicrobial activity against specific bacterial strains, indicating its potential in developing peptide-based antibiotics .
  • Peptide Synthesis Applications : The compound is widely used in synthesizing therapeutic peptides due to its ability to mimic natural peptides while offering improved stability and specificity.

Case Studies and Research Findings

  • Peptide-Based Drug Development : In a study exploring peptide-based drugs, this compound was incorporated into peptide sequences aimed at enhancing receptor binding affinity. The results showed improved pharmacokinetic properties compared to traditional peptides .
  • Antimicrobial Activity Evaluation : A series of experiments were conducted to evaluate the antibacterial properties of hydrogels formed from Fmoc derivatives. The findings indicated that hydrogels containing this compound exhibited significant activity against Gram-positive bacteria while showing limited effects on Gram-negative strains .
  • Neuropharmacological Studies : Research focusing on the central nervous system found that analogs of this compound could modulate neurotransmitter release, leading to potential applications in treating neurological disorders such as anxiety and depression.

Q & A

Basic Question: What are the standard synthetic protocols for preparing Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid in peptide research?

Answer:
The compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include:

  • Deprotection : Removal of the Fmoc group with 20% piperidine in DMF.
  • Coupling : Activation of the carboxylic acid group using reagents like HATU or DIC in the presence of a base (e.g., DIEA) in DMF.
  • Cleavage : Final cleavage from the resin using TFA-based cocktails (e.g., TFA:H2O:TIPS = 95:2.5:2.5).

In cases where the β-amino acid backbone requires elongation, the Arndt-Eistert homologation is employed to convert α-amino acids to β-amino acids, as demonstrated in the synthesis of analogous Fmoc-protected β-amino acids (e.g., Fmoc-(S)-3-amino-4-(6-chloroindole)butyric acid) .

Basic Question: How is the purity and identity of this compound verified in academic settings?

Answer:
Critical analytical methods include:

  • Reverse-phase HPLC : Purity is assessed using a C18 column with a gradient of acetonitrile/water (+0.1% TFA). A purity threshold of ≥97% (by HPLC) is standard for peptide-grade compounds .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., observed [M+Na]+ = 497.4 in one study) .
  • NMR Spectroscopy : Key signals include aromatic protons (δ 8.5–9.3 ppm for pyridyl groups) and Fmoc-related peaks (δ 4.2–4.6 ppm for the fluorenylmethyl group) .

Advanced Question: What strategies optimize coupling efficiency of this compound in sterically hindered peptide sequences?

Answer:
Challenges arise from the bulky 3-pyridyl group and β-amino acid backbone. Mitigation strategies include:

  • Enhanced Activation : Use of HATU or PyAOP instead of DIC/HOBt, which improves coupling kinetics .
  • Extended Reaction Times : Up to 2 hours per coupling cycle.
  • Microwave Assistance : Microwave irradiation at 50°C reduces steric hindrance effects.
  • Double Coupling : Repeated coupling steps ensure complete reaction .

Advanced Question: How does the 3-pyridyl substituent influence the conformational dynamics of β-peptides incorporating this amino acid?

Answer:
The 3-pyridyl group introduces hydrogen-bonding capacity and aromatic stacking interactions , which stabilize secondary structures (e.g., helices or sheets) in β-peptides. Key findings:

  • Circular Dichroism (CD) : Pyridyl-containing β-peptides show distinct CD spectra, indicating helical or turn conformations .
  • Fluorescence Polarization Assays : The pyridyl moiety enhances binding affinity to targets like hDM2/hDMX proteins by facilitating π-π interactions .
  • Solubility : The polar pyridyl group improves aqueous solubility compared to purely hydrophobic analogs .

Advanced Question: How are stereochemical integrity and enantiomeric excess (ee) ensured during synthesis?

Answer:

  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak IA).
  • Stereoselective Synthesis : Asymmetric hydrogenation or enzymatic resolution ensures high ee (>99%) .
  • NMR Diastereomer Analysis : Distinct splitting patterns in 1^1H NMR confirm stereochemical purity (e.g., diastereotopic protons at δ 2.7–3.1 ppm) .

Advanced Question: What are the applications of this amino acid in designing bioactive peptides?

Answer:
The compound is used to engineer:

  • Protein-Protein Interaction Inhibitors : β-peptides targeting hDM2/hDMX in p53 pathways show sub-μM binding affinities .
  • Cell-Permeable Peptides : Pyridyl groups enhance membrane permeability via charge masking.
  • Stapled Peptides : The rigid β-amino acid backbone stabilizes α-helical conformations in constrained peptides .

Basic Question: What safety precautions are recommended when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection.
  • Ventilation : Use in a fume hood to avoid inhalation of fine particles.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.